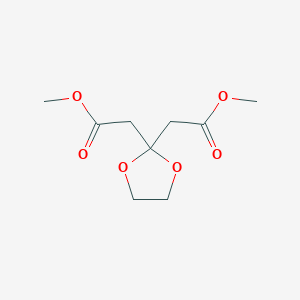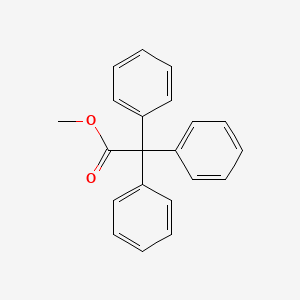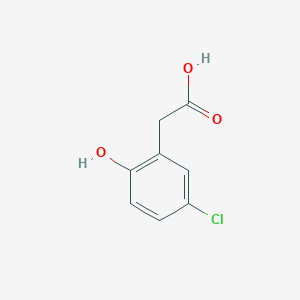
(5-Chloro-2-hydroxyphenyl)acetic acid
Übersicht
Beschreibung
“(5-Chloro-2-hydroxyphenyl)acetic acid” is a chemical compound with the CAS Number: 24161-38-4 . It has a molecular weight of 186.59 .
Molecular Structure Analysis
The molecular formula of “(5-Chloro-2-hydroxyphenyl)acetic acid” is C8H7ClO3 . The InChI Code is 1S/C8H7ClO3/c9-6-1-2-7 (10)5 (3-6)4-8 (11)12/h1-3,10H,4H2, (H,11,12) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
(5-Chloro-2-hydroxyphenyl)acetic acid is used as a reagent in the synthesis of various pharmaceutical compounds. For example, it has been involved in the creation of novel phenoxy thiazole derivatives with potential antioxidant activities .
Crystallography
The compound’s crystal and molecular structures have been studied, revealing classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, which contribute to higher dimensional networks .
Organic Synthesis
It serves as a precursor in organic synthesis, such as in the creation of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing various substituents .
Analgesic Activity Research
Research into analgesic activity has considered compounds related to (5-Chloro-2-hydroxyphenyl)acetic acid, focusing on how molecular weight affects therapeutic drug action .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that (5-Chloro-2-hydroxyphenyl)acetic acid may also interact with various biological targets.
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling , a type of cross-coupling reaction used to form carbon-carbon bonds. This suggests that (5-Chloro-2-hydroxyphenyl)acetic acid may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, and antidiabetic activities . This suggests that (5-Chloro-2-hydroxyphenyl)acetic acid may also influence a range of biochemical pathways and their downstream effects.
Pharmacokinetics
The compound is known to be a solid at room temperature and is typically stored in a refrigerator . These properties may impact the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Chloro-2-hydroxyphenyl)acetic acid. For instance, the compound’s stability may be affected by temperature, as it’s typically stored in a refrigerator . Additionally, the compound’s efficacy and action may be influenced by the presence of other substances in its environment, such as other drugs or biological molecules.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOUPSVVAIWFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288238 | |
| Record name | (5-chloro-2-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-hydroxyphenyl)acetic acid | |
CAS RN |
24161-38-4 | |
| Record name | NSC54854 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-chloro-2-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chloro-2-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

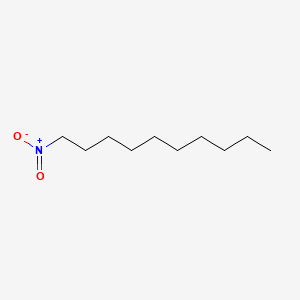
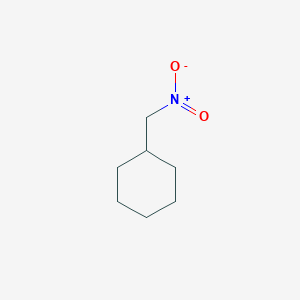

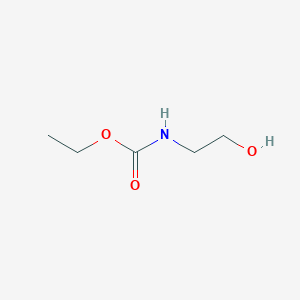
![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B1618843.png)


![N-[4-amino-2-(4-aminophenyl)phenyl]acetamide](/img/structure/B1618847.png)


